molecular formula C21H22N4O3S3 B2842870 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 442556-85-6

4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2842870
CAS RN: 442556-85-6
M. Wt: 474.61
InChI Key: WPOCUWOLQKEXAN-UHFFFAOYSA-N
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Description

“4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C21H25N3O4S2 . It has a molecular weight of 447.6 g/mol . The compound has a complex structure with several functional groups, including a sulfamoyl group and a thiazolo-benzothiazol group .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string, which provides a textual representation of the compound’s structure, is InChI=1S/C21H25N3O4S2/c1-5-6-13-23 (2)30 (26,27)17-10-7-15 (8-11-17)20 (25)22-21-24 (3)18-12-9-16 (28-4)14-19 (18)29-21/h7-12,14H,5-6,13H2,1-4H3 . The compound’s canonical SMILES string, another representation of its structure, is CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 113 Ų, indicating the size of its polar surface . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are both 447.12864863 g/mol . The compound has a complexity of 729 .

Scientific Research Applications

Anticancer Activity

The compound 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide, although not directly mentioned, is closely related to various sulfamoyl and benzamide derivatives studied for their anticancer properties. For instance, indapamide derivatives were investigated for their pro-apoptotic activity on melanoma cell lines, with certain compounds demonstrating significant growth inhibition and anticancer activity, in addition to inhibiting human carbonic anhydrase isoforms relevant to cancer physiology (Yılmaz et al., 2015). This suggests potential research applications in exploring anticancer activities of similar compounds.

Carbonic Anhydrase Inhibition

Research has extensively explored the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isoforms, which play crucial roles in various physiological and pathological processes, including cancer. Libraries of sulphonamides were designed to assess their selectivity and potency towards different carbonic anhydrase isoforms, underscoring the therapeutic potential of these compounds in treating diseases associated with aberrant carbonic anhydrase activity (Distinto et al., 2019). Such studies pave the way for utilizing 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide in related applications.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of benzamide and sulfonamide derivatives have been a subject of investigation, offering potential for the development of new therapeutic agents. Compounds with benzothiazole and sulphonamide motifs have demonstrated significant antibacterial, antifungal, and antimycobacterial activity, highlighting their utility in addressing resistant microbial strains (Bhusari et al., 2008). This area of research could be relevant for exploring the antimicrobial potentials of 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide.

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S3/c1-4-5-12-25(3)31(27,28)15-8-6-14(7-9-15)20(26)24-21-23-17-11-10-16-18(19(17)30-21)29-13(2)22-16/h6-11H,4-5,12H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCUWOLQKEXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

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